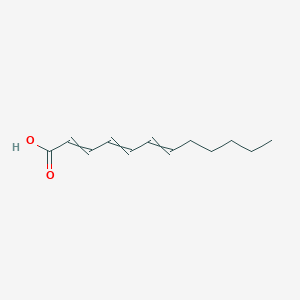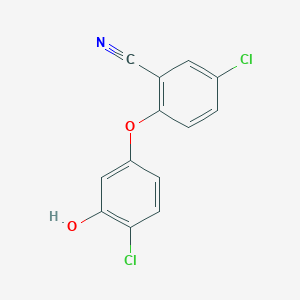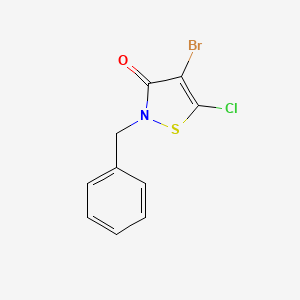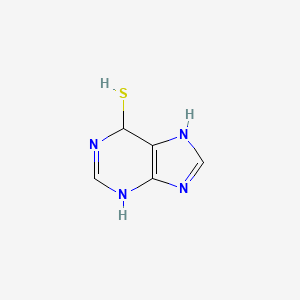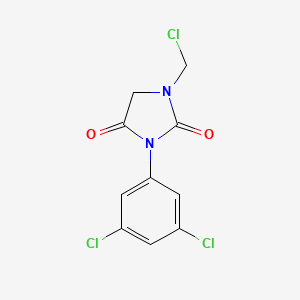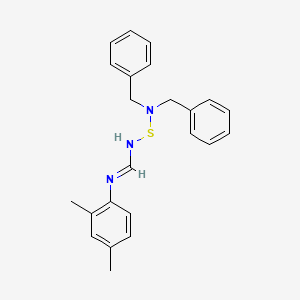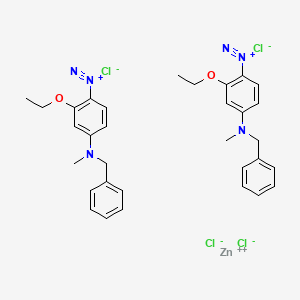
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride is a complex organic compound that belongs to the class of diazonium salts These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride typically involves the diazotization of p-(N-Benzyl-N-methylamino)-2-ethoxyaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt. The resulting diazonium salt is then stabilized with zinc chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.
化学反应分析
Types of Reactions
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Conducted in alkaline or neutral conditions to facilitate the formation of azo compounds.
Reduction Reactions: Often performed using reducing agents like sodium sulfite or stannous chloride.
Major Products Formed
Azo Compounds: Formed through coupling reactions, widely used in dyes and pigments.
Substituted Aromatic Compounds: Formed through substitution reactions, useful in various organic syntheses.
Aniline Derivatives: Formed through reduction reactions, serve as intermediates in the synthesis of other compounds.
科学研究应用
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted aromatic compounds.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo linkages.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.
作用机制
The mechanism of action of p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in coupling reactions, the diazonium ion reacts with nucleophilic aromatic compounds to form azo linkages, while in substitution reactions, it forms new carbon-nitrogen bonds.
相似化合物的比较
Similar Compounds
N-Benzyl-N-methylethanolamine: A related compound with similar reactivity but different functional groups.
N-Benzylmethylamine: Another similar compound used in organic synthesis.
2-(N-Benzyl-N-methylamino)ethanol: Shares structural similarities and is used in similar applications.
Uniqueness
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride is unique due to its diazonium group, which imparts high reactivity and versatility in organic synthesis. Its ability to form stable azo compounds and undergo various substitution reactions makes it valuable in both research and industrial applications.
属性
CAS 编号 |
68400-20-4 |
|---|---|
分子式 |
C32H36Cl4N6O2Zn |
分子量 |
743.9 g/mol |
IUPAC 名称 |
zinc;4-[benzyl(methyl)amino]-2-ethoxybenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C16H18N3O.4ClH.Zn/c2*1-3-20-16-11-14(9-10-15(16)18-17)19(2)12-13-7-5-4-6-8-13;;;;;/h2*4-11H,3,12H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI 键 |
YFOMHUPXMCWBFQ-UHFFFAOYSA-J |
规范 SMILES |
CCOC1=C(C=CC(=C1)N(C)CC2=CC=CC=C2)[N+]#N.CCOC1=C(C=CC(=C1)N(C)CC2=CC=CC=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



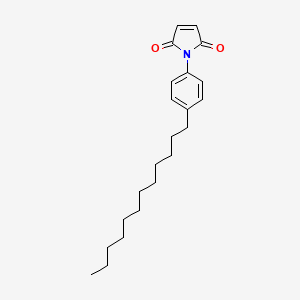
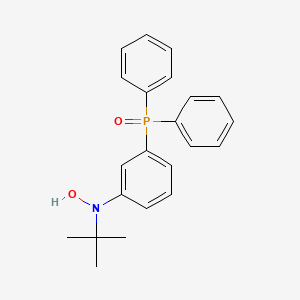
![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
